2,3,5,6-Tetramethyl-2,2,2-trifluoroacetophenone
Overview
Description
Scientific Research Applications
Synthesis and Material Science
- A novel fluorinated diamine monomer was synthesized using trifluoroacetophenone, leading to the creation of new polyimides with high glass transition and melting temperatures, exhibiting excellent solvent resistance (Brink et al., 1994).
- Trifluoroacetophenone was used in the synthesis of 3-carboxy-4-(trifluoromethyl)tetralone, demonstrating its utility in complex organic synthesis (Ukerun, 1988).
Catalysis and Chemical Reactions
- Platinum-catalyzed enantioselective hydrogenation of aryl-substituted trifluoroacetophenones showed that electron-withdrawing groups increase the rate and enantioselectivity of these reactions (Arx et al., 2001).
- Trifluoroacetophenone has been identified as an effective organocatalyst for the environmentally friendly epoxidation of alkenes, demonstrating its potential in green chemistry applications (Limnios & Kokotos, 2014).
Analytical Chemistry and Spectroscopy
- In situ cryocrystallization techniques were used to study the crystal structure of trifluoroacetophenone, revealing insights into its intermolecular interactions and the effects of chemical substitution (Dey et al., 2018).
- Rotational spectroscopy combined with quantum-chemical computations characterized the non-covalent interactions in a complex formed by trifluoroacetophenone and water (Lei et al., 2020).
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2,3,5,6-tetramethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-6-5-7(2)9(4)10(8(6)3)11(16)12(13,14)15/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZQFDOWPDFFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)C(F)(F)F)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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